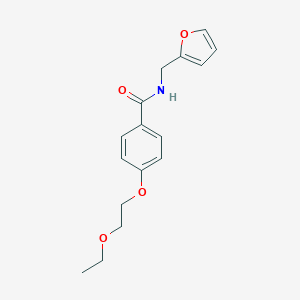
4-(1H-benzimidazol-2-ylamino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-benzimidazol-2-ylamino)phenol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
科学的研究の応用
4-(1H-benzimidazol-2-ylamino)phenol has been studied for its potential applications in various fields of scientific research. One of the applications is in the field of medicinal chemistry, where the compound has been shown to exhibit anticancer activity. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cancer cell growth. Another application is in the field of material science, where the compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). The MOFs have been studied for their potential applications in gas storage, separation, and catalysis.
作用機序
The mechanism of action of 4-(1H-benzimidazol-2-ylamino)phenol is not fully understood. However, studies have suggested that the compound acts by inhibiting the activity of certain enzymes that are involved in cancer cell growth. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a range of biochemical and physiological effects. The compound has been shown to induce apoptosis, a type of programmed cell death, in cancer cells. The compound has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for the growth and spread of cancer cells. In addition, the compound has been shown to modulate the immune system, enhancing the immune response against cancer cells.
実験室実験の利点と制限
One of the advantages of using 4-(1H-benzimidazol-2-ylamino)phenol in lab experiments is its potency and selectivity against cancer cells. The compound has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using the compound is its solubility in aqueous solutions. The compound is poorly soluble in water, which limits its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-(1H-benzimidazol-2-ylamino)phenol. One of the directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the study of the compound's potential applications in other fields, such as agriculture and environmental science. In addition, the compound's mechanism of action needs to be further elucidated to understand its full potential as a cancer therapeutic. Finally, the compound's solubility issues need to be addressed to enable its use in a wider range of experiments.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. The compound exhibits potent and selective activity against cancer cells, making it a promising candidate for cancer treatment. However, its solubility issues limit its use in certain experiments. Further studies are needed to optimize the synthesis method, study the compound's potential applications in other fields, elucidate its mechanism of action, and address its solubility issues.
合成法
The synthesis of 4-(1H-benzimidazol-2-ylamino)phenol has been achieved using different methods. One of the methods involves the reaction of 2-aminobenzimidazole with 4-chlorophenol in the presence of a base such as sodium hydroxide. This method yields the desired compound in good yield and purity. Another method involves the reaction of 2-aminobenzimidazole with 4-nitrophenol in the presence of a reducing agent such as sodium dithionite. The nitro group is reduced to an amino group, yielding this compound.
特性
分子式 |
C13H11N3O |
|---|---|
分子量 |
225.25 g/mol |
IUPAC名 |
4-(1H-benzimidazol-2-ylamino)phenol |
InChI |
InChI=1S/C13H11N3O/c17-10-7-5-9(6-8-10)14-13-15-11-3-1-2-4-12(11)16-13/h1-8,17H,(H2,14,15,16) |
InChIキー |
UNABYEWLYJWLCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)O |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269380.png)

![4-(2-ethoxyethoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269382.png)

![N-[3-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B269386.png)
![N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269388.png)
![N-[4-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B269389.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269391.png)




![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)
